N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine
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Overview
Description
N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of furo[2,3-b]pyridine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine typically involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under base-catalyzed conditions. A common method employs potassium hydroxide (KOH) as the catalyst, leading to the formation of multi-substituted dihydrofuropyridine derivatives in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3,4-dihydro-2H-pyridine: This compound is structurally similar but lacks the furo[2,3-b]pyridine moiety.
N-Boc-4-hydroxypiperidine: Another related compound with a different core structure but similar Boc protection.
Uniqueness
N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[2,3-b]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-9-4-6-13-10-8(9)5-7-16-10/h4,6H,5,7H2,1-3H3,(H,13,14,15) |
InChI Key |
NAINMFJRWMVJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CCOC2=NC=C1 |
Origin of Product |
United States |
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